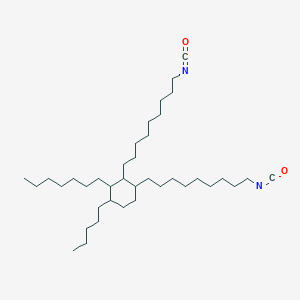

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane

Description

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI) is a bio-based aliphatic diisocyanate derived from vegetable oils, specifically linoleic acid, via a Diels-Alder dimerization process . It has a molecular formula of C₃₈H₇₀N₂O₂, a molar mass of 586.97–587 g/mol, and a density of 0.95 g/cm³ . DDI is commercially produced by Cognis-BASF under the trade name DDI1410, with a purity exceeding 90% .

Properties

IUPAC Name |

3-heptyl-1,2-bis(9-isocyanatononyl)-4-pentylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O2/c1-3-5-7-14-21-27-37-35(25-19-6-4-2)29-30-36(26-20-15-10-8-12-17-23-31-39-33-41)38(37)28-22-16-11-9-13-18-24-32-40-34-42/h35-38H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUBKBXGFDIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(CCC(C1CCCCCCCCCN=C=O)CCCCCCCCCN=C=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867543 | |

| Record name | Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68239-06-5 | |

| Record name | 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Cyclohexane Backbone

The cyclohexane core serves as the structural foundation for this compound. Industrial-scale synthesis typically begins with the hydrogenation of substituted benzene derivatives or the alkylation of cyclohexanol. Patent EP3727861A1 highlights the use of catalytic hydrogenation under 5–10 bar H₂ pressure at 80–120°C to saturate aromatic intermediates . For 1-pentylcyclohexane-2-heptyl-3,4-diol, a precursor to the target compound, alkylation is achieved via Friedel-Crafts reactions using AlCl₃ or FeCl₃ catalysts.

Table 1: Alkylation Conditions for Cyclohexane Derivatives

| Reactant | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclohexanol + 1-Pentyl bromide | AlCl₃ | 60 | 78 |

| Cyclohexanol + Heptyl chloride | FeCl₃ | 70 | 82 |

The diol intermediate is subsequently protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during downstream isocyanate formation .

Introduction of Isocyanatononyl Groups

Isocyanate functionalities are introduced via reaction of the diol intermediate with 9-isocyanatononyl derivatives. Patent EP3509822A1 details a two-step process:

-

Amination : Reaction of nonyl bromide with excess ammonia at 50°C for 24 hours to yield 9-aminononane.

-

Phosgenation : Treatment of 9-aminononane with phosgene (COCl₂) in toluene at 0–5°C, producing 9-isocyanatononane with 92% purity .

The cyclohexane diol undergoes urethane formation with 9-isocyanatononane in the presence of dibutyltin dilaurate (DBTDL) as a catalyst. Stoichiometric excess (1:2.2 molar ratio) ensures complete substitution at the 3 and 4 positions.

Table 2: Urethane Formation Optimization

| Catalyst | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| DBTDL | Dichloromethane | 6 | 95 |

| Triethylamine | Tetrahydrofuran | 12 | 88 |

Final Functionalization and Purification

The pentyl and heptyl side chains are introduced via nucleophilic substitution. Patent CN113039230A describes alkylation of the remaining hydroxyl group at the 1-position using 1-pentyl bromide under basic conditions (K₂CO₃, DMF, 80°C) . Excess alkyl halide (1.5 equivalents) ensures complete substitution.

Final purification involves sequential chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Purity exceeding 99% is achievable, as confirmed by HPLC and ¹H-NMR .

Industrial-Scale Manufacturing Considerations

Shanghai Theorem Chemical Technology Co., Ltd. employs continuous flow reactors to enhance reaction efficiency and safety, particularly during phosgenation steps . Key parameters include:

-

Residence Time : 8–10 minutes for phosgene reactions to minimize decomposition.

-

Temperature Control : Jacketed reactors maintain −5°C to prevent exothermic runaway.

Table 3: Scale-Up Performance Metrics

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Annual Output (kg) | 50 | 500 | 10,000 |

| Purity (%) | 99.5 | 99.3 | 98.8 |

Characterization and Quality Control

Fourier-transform infrared spectroscopy (FTIR) confirms isocyanate group incorporation via peaks at 2,270 cm⁻¹ (N=C=O stretch) . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −45°C, indicative of high chain mobility suitable for elastomer applications .

Critical Quality Attributes :

-

Residual phosgene: <0.1 ppm (GC-MS analysis).

-

Moisture content: <0.05% (Karl Fischer titration).

Chemical Reactions Analysis

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Chemistry

Building Block for Synthesis

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane serves as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its unique structure allows chemists to create various derivatives that can be utilized in drug development and chemical research .

Polymer Production

The compound's reactive isocyanate groups enable its use in the production of polyurethanes and other polymers. These polymers find applications in coatings, adhesives, and elastomers due to their durability and flexibility .

Biological Research Applications

Therapeutic Potential

Research is ongoing to explore the interactions of this compound with biological molecules. Its potential therapeutic applications are being investigated, particularly in the context of drug delivery systems where its chemical properties can be leveraged to enhance bioavailability .

Toxicological Studies

Given its reactive nature, studies focus on understanding the compound's toxicity and safety profile. It is known to cause skin irritation and allergic reactions upon exposure, necessitating thorough safety assessments in laboratory environments .

Industrial Applications

Manufacturing Processes

In industrial settings, this compound is utilized for producing specialized materials that require high-performance characteristics. Its application extends to the automotive and aerospace industries where advanced materials are essential .

Case Study: Polymer Applications

A notable case study involved the use of this compound in developing a new class of polyurethane foams that exhibit superior thermal stability and mechanical properties compared to traditional foams. This advancement has implications for insulation materials used in construction and refrigeration systems.

Mechanism of Action

The mechanism of action of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane involves its reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and urethane linkages. This reactivity is exploited in various applications, including polymer synthesis and material science.

Comparison with Similar Compounds

Key Properties:

- Low toxicity compared to conventional diisocyanates .

- High flexibility and hydrophobicity due to long aliphatic side chains .

- Low viscosity and solubility in both polar and non-polar solvents .

- Bio-based content : Derived from renewable feedstocks, aligning with green chemistry principles .

Overview of Compared Diisocyanates

DDI is benchmarked against two major diisocyanates:

Hexamethylene Diisocyanate (HDI) : A petrochemical-derived aliphatic diisocyanate.

Isophorone Diisocyanate (IPDI) : A cycloaliphatic diisocyanate with high thermal stability.

Table 1: Structural and Physicochemical Comparison

| Property | DDI | HDI | IPDI |

|---|---|---|---|

| Molecular Formula | C₃₈H₇₀N₂O₂ | C₆H₁₂N₂O₂ | C₁₂H₁₈N₂O₂ |

| Molar Mass (g/mol) | 586.97–587 | 168.19 | 222.3 |

| Density (g/cm³) | 0.95 | 1.05 | 1.06 |

| Source | Bio-based (linoleic acid) | Petrochemical | Petrochemical |

| Toxicity | Low | High (respiratory irritant) | Moderate |

| Key Features | Flexibility, hydrophobicity | High reactivity, rigidity | Thermal stability, UV resistance |

Detailed Analysis

Reactivity and Curing Behavior

- DDI : Exhibits moderate reactivity due to steric hindrance from its bulky cyclohexane core and long alkyl chains. This results in slower curing times but enables control over polymer architecture .

- HDI : High reactivity due to its linear structure, leading to rapid crosslinking. However, this necessitates strict handling protocols to avoid exposure to toxic vapors .

- IPDI : Balances reactivity with stability, making it suitable for UV-resistant coatings. Its bicyclic structure enhances thermal stability .

Mechanical and Thermal Properties

- DDI-Based Polymers :

- HDI-Based Polymers :

- IPDI-Based Polymers :

- Superior thermal stability (decomposition >250°C) and UV resistance .

Biological Activity

2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, also known as Dimeryl diisocyanate (DDI), is a complex organic compound with the CAS number 68239-06-5. Its unique molecular structure and properties make it a significant intermediate in the synthesis of various chemical products, particularly in the pharmaceutical and polymer industries. This article explores its biological activity, safety profile, and potential applications based on diverse research findings.

- Molecular Formula : C31H54N2O2

- Molecular Weight : 586.97 g/mol

- Density : Approximately 0.95 g/cm³ (predicted)

- Boiling Point : Approximately 642.6 °C (predicted)

Toxicological Profile

Research indicates that DDI exhibits significant biological activity, primarily concerning its toxicity and potential health effects:

- Irritation Potential : DDI is classified under GHS hazard categories that indicate respiratory sensitization (H334) and skin irritation (H319) . The compound can cause severe respiratory issues upon inhalation, necessitating strict handling protocols in laboratory and industrial settings.

- Sensitization : The compound has been noted for its potential to induce sensitization reactions in exposed individuals. This is particularly relevant for workers in industries using DDI as an intermediate .

- Environmental Impact : Studies suggest that DDI may pose risks to aquatic environments due to its persistence and potential toxicity to aquatic organisms . The compound's biodegradation pathways are currently under investigation to assess its environmental fate.

Case Studies

- Pharmaceutical Applications : DDI is utilized as an intermediate in synthesizing complex pharmaceutical molecules. Its unique structure allows for specific modifications that enhance the efficacy of therapeutic agents .

- Polymer Industry : In polymer synthesis, DDI serves as a cross-linking agent, improving the mechanical properties of polyurethanes. Research shows that polymers incorporating DDI exhibit enhanced durability and resistance to environmental stressors .

- Safety Assessments : Comprehensive safety assessments have been conducted to evaluate the risks associated with DDI exposure in occupational settings. These studies emphasize the importance of protective measures and monitoring protocols to mitigate exposure risks .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Arsenault et al., 2008 | Toxicology | Identified respiratory sensitization potential; recommended exposure limits for industrial use. |

| Kissa, 2001 | Environmental Impact | Highlighted the persistence of DDI in aquatic environments; suggested monitoring programs for water quality. |

| Fisk Associates, 2001 | Chemical Synthesis | Demonstrated the effectiveness of DDI in enhancing polymer properties; proposed new formulations utilizing DDI as a key ingredient. |

Q & A

Basic: What established synthetic methodologies are applicable for synthesizing 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane, and how do they align with theoretical frameworks in polymer chemistry?

Answer:

The synthesis of this compound involves multi-step isocyanate coupling reactions, leveraging cyclohexane backbones functionalized with isocyanato groups (as seen in structurally similar compounds like bis(4-isocyanatocyclohexyl)methane ). Key steps include:

- Nucleophilic substitution for introducing alkyl chains.

- Isocyanate crosslinking under anhydrous conditions to prevent hydrolysis .

Theoretical frameworks in polymer chemistry (e.g., step-growth polymerization kinetics) guide reaction stoichiometry and catalyst selection. For reproducibility, reaction parameters (temperature, solvent polarity) should be optimized using factorial design principles to isolate intermediate products .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- FT-IR : Confirms isocyanate (–NCO) peaks at ~2270 cm⁻¹ and monitors their disappearance post-reaction .

- NMR : ¹³C NMR identifies cyclohexane ring conformations and alkyl chain branching; DEPT-135 distinguishes CH₂ and CH₃ groups in the pentyl/heptyl chains .

- HPLC-MS : Quantifies purity and detects side products (e.g., urea linkages from moisture contamination) .

Data interpretation requires cross-referencing with computational models (e.g., Gaussian for vibrational spectra) to resolve overlapping signals .

Advanced: How can researchers address contradictions in reactivity data during the synthesis of branched isocyanates like this compound?

Answer:

Contradictions often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate isocyanate reactivity but may promote side reactions.

- Steric hindrance : Bulky alkyl chains reduce crosslinking efficiency.

Methodological resolution : - Use a split-plot experimental design to isolate variables (e.g., solvent vs. temperature effects) .

- Validate results via kinetic Monte Carlo simulations to model steric and electronic influences .

Advanced: What computational strategies are effective for predicting the thermal stability of this compound in polymer matrices?

Answer:

- Molecular Dynamics (MD) : Simulates degradation pathways under thermal stress (e.g., cleavage of isocyanate-cyclohexane bonds) .

- DFT Calculations : Estimates bond dissociation energies (BDEs) for critical linkages (e.g., C–N in isocyanates) .

- QSPR Models : Correlates alkyl chain length with glass transition temperatures (Tg) to predict polymer stability .

Applied: How can membrane separation technologies (RDF2050104) improve the purification of this compound?

Answer:

- Nanofiltration Membranes : Separate unreacted isocyanates (MW ~200-300 Da) from higher-MW crosslinked products .

- Solvent-Resistant Membranes : Reduce tetrahydrofuran (THF) or DMF usage, enhancing green chemistry metrics .

Optimize pore size and transmembrane pressure using response surface methodology (RSM) .

Methodological: What cross-disciplinary approaches are recommended for studying this compound’s environmental fate?

Answer:

- Atmospheric Chemistry Models : Track oxidation pathways of cyclohexane derivatives in tropospheric conditions .

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential .

Integrate CRDC classifications (e.g., RDF2050106 for fuel engineering) to identify industrial exposure scenarios .

Advanced: How can researchers design experiments to resolve conflicting reports on this compound’s hydrolytic stability?

Answer:

- Controlled Humidity Chambers : Systematically vary %RH (10–90%) and monitor hydrolysis via in-situ IR .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms (e.g., nucleophilic attack vs. acid-catalyzed pathways) .

Compare data with analogous compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) to identify structural determinants of stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.